N-(3-Methoxyphenyl)-N'-methylurea

Lipophilicity Positional isomerism Partition coefficient

N-(3-Methoxyphenyl)-N'-methylurea (CAS 23138-98-9; IUPAC: 1-(3-methoxyphenyl)-3-methylurea) is an unsymmetrical N,N'-disubstituted urea with molecular formula C9H12N2O2 and molecular weight 180.20 g·mol⁻¹. The compound belongs to the N-aryl-N'-alkylurea subclass, bearing a meta-methoxy substituent on the phenyl ring and a methyl group on the distal urea nitrogen.

Molecular Formula C9H12N2O2
Molecular Weight 180.20 g/mol
CAS No. 23138-98-9
Cat. No. B6613438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Methoxyphenyl)-N'-methylurea
CAS23138-98-9
Molecular FormulaC9H12N2O2
Molecular Weight180.20 g/mol
Structural Identifiers
SMILESCNC(=O)NC1=CC(=CC=C1)OC
InChIInChI=1S/C9H12N2O2/c1-10-9(12)11-7-4-3-5-8(6-7)13-2/h3-6H,1-2H3,(H2,10,11,12)
InChIKeyVWGWVAZNHXLHLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Methoxyphenyl)-N'-methylurea (CAS 23138-98-9): Physicochemical Identity and Compound-Class Positioning for Research Procurement


N-(3-Methoxyphenyl)-N'-methylurea (CAS 23138-98-9; IUPAC: 1-(3-methoxyphenyl)-3-methylurea) is an unsymmetrical N,N'-disubstituted urea with molecular formula C9H12N2O2 and molecular weight 180.20 g·mol⁻¹ [1]. The compound belongs to the N-aryl-N'-alkylurea subclass, bearing a meta-methoxy substituent on the phenyl ring and a methyl group on the distal urea nitrogen. Its computed physicochemical profile — XLogP3 of 1.3, topological polar surface area (TPSA) of 50.4 Ų, two hydrogen-bond donors, and two hydrogen-bond acceptors — places it in a moderately lipophilic, low-polar-surface-area region of chemical space that is distinct from its des-methyl and positional-isomer analogs [1][2]. The compound is commercially available as a research-grade intermediate (≥95% purity) and is characterized by authenticated spectral data including ¹H NMR, ¹³C NMR, and FTIR in the Wiley KnowItAll reference library [3].

Why N-(3-Methoxyphenyl)-N'-methylurea Cannot Be Interchanged with Generic N-Arylurea Analogs


Within the N-aryl-N'-alkylurea series, seemingly minor structural perturbations — positional isomerism of the methoxy group, presence or absence of the N'-methyl substituent, and the methoxy-versus-hydrogen trade-off — produce quantifiable differences in lipophilicity, polar surface area, and hydrogen-bonding capacity that directly affect differential solubility, membrane permeability, and target-engagement potential [1][2]. The meta-methoxy orientation alters the electronic distribution at the urea NH relative to the para isomer, while the N'-methyl group reduces TPSA by approximately 14 Ų compared with the des-methyl analog, moving the compound below the widely cited 60 Ų threshold for blood–brain barrier penetration [1][3]. Class-level enzyme-inhibition SAR further demonstrates that meta-methoxyphenyl-containing disubstituted ureas exhibit systematically distinct potency profiles across urease, β-glucuronidase, and phosphodiesterase assays compared with their ortho-, para-, and non-methoxylated counterparts [4]. These differences are not cosmetic; they translate into divergent behavior in biological assays and synthetic applications, making unverified interchange unreliable.

Quantitative Differentiation Evidence for N-(3-Methoxyphenyl)-N'-methylurea (CAS 23138-98-9) Versus Closest Analogs


Meta vs. Para Methoxy Regiochemistry: XLogP3 Differential of 0.2 Log Units Between Positional Isomers

The meta-methoxy substitution on N-(3-methoxyphenyl)-N'-methylurea yields a computed XLogP3 of 1.3, compared with 1.1 for its para-methoxy positional isomer 1-(4-methoxyphenyl)-3-methylurea (CAS 21260-49-1), both computed by the same XLogP3 3.0 algorithm in PubChem [1][2]. The ΔXLogP3 of +0.2 log units corresponds to an approximately 1.6-fold higher octanol–water partition coefficient for the meta isomer, indicating greater lipophilicity despite identical molecular formula, identical TPSA (50.4 Ų), and identical hydrogen-bond donor/acceptor counts [1][2]. This difference arises because the meta-OCH₃ group is not in direct conjugation with the urea NH, altering the electron density distribution at the urea pharmacophore relative to the para isomer. No direct head-to-head biological comparison between these two isomers has been published.

Lipophilicity Positional isomerism Partition coefficient

N'-Methyl Substitution Lowers TPSA by 14.0 Ų Versus the Des-Methyl Analog N-(3-Methoxyphenyl)urea

N-(3-Methoxyphenyl)-N'-methylurea has a computed TPSA of 50.4 Ų, compared with 64.4 Ų for its des-methyl analog N-(3-methoxyphenyl)urea (CAS 139-77-5) [1][2]. The ΔTPSA of −14.0 Ų (a 22% reduction) results from the replacement of a primary urea NH₂ group with an NHCH₃ group, which eliminates one hydrogen-bond donor. This shifts the compound from above the widely accepted 60 Ų threshold for passive blood–brain barrier penetration (des-methyl analog) to below it (target compound) [1][2]. Concurrently, the molecular weight increases from 166.18 to 180.20 g·mol⁻¹ (+8.4%), and the XLogP3 rises from an estimated ~1.1 (ACD/LogP for des-methyl) to 1.3 (+0.2 units), consistent with the lipophilicity-enhancing effect of N-methylation [1].

Polar surface area Blood–brain barrier permeability N-methylation

Methoxy-Substitution Attenuates Lipophilicity Relative to N-Phenyl-N'-methylurea, Balancing Polarity and Permeability

The introduction of a meta-methoxy group onto the N-phenyl-N'-methylurea scaffold reduces lipophilicity relative to the unsubstituted parent. N-Phenyl-N'-methylurea (CAS 1007-36-9; defenuron) has a reported ACD/LogP of 1.90 and molecular weight of 150.18 g·mol⁻¹, whereas N-(3-methoxyphenyl)-N'-methylurea has an XLogP3 of 1.3 and MW of 180.20 g·mol⁻¹ [1]. While the measurement methodologies differ (ACD/LogP vs. XLogP3 precluding a direct numerical subtraction), the direction and approximate magnitude of the difference (~0.6 log units lower) is consistent with the addition of a polar methoxy oxygen that increases hydrogen-bond acceptor character without adding a donor [1]. The methoxy group also raises TPSA from an estimated ~41 Ų (unsubstituted) to 50.4 Ų, moderating the high lipophilicity of the parent scaffold while retaining favorable permeability characteristics [1].

Lipophilic ligand efficiency Methoxy pharmacophore LogP modulation

Meta-Methoxyphenyl Ureas Exhibit Consistent Enzyme Inhibition Potency Superiority Within Tolyl-Urea Series: Class-Level SAR

In a systematic enzyme-inhibition study of 17 unsymmetrical 1,3-disubstituted ureas (Mustafa et al., 2014), compounds bearing an m-methoxyphenyl group at the R′ position consistently ranked as the most potent urease inhibitors within each tolyl sub-series. Specifically, within the m-tolyl series (compounds 1–4, 9, 10), compound 4 — N-(3-methoxyphenyl)-N′-(3-methylphenyl)urea — achieved 53.20 ± 0.03% urease inhibition, the highest among its sub-group where other members ranged from 0.30% to 40.70% [1]. In the p-tolyl series (compounds 5–8, 11, 17), the m-methoxyphenyl analog (compound 8) gave 59.10 ± 0.01% urease inhibition versus 19.90–32.50% for non-methoxy congeners. In the o-tolyl series (compounds 12–16), the m-methoxyphenyl analog (compound 14) showed 47.50 ± 0.02% versus 4.00–30.20% for others [1]. This pattern — m-methoxyphenyl conferring a 1.5- to >10-fold relative potency advantage — is reproduced across three independent aryl-urea sub-series, establishing the meta-methoxy pharmacophore as a privileged structural feature for enzyme inhibition in this chemotype [1]. The N-(3-methoxyphenyl)-N'-methylurea scaffold retains this pharmacophoric element while presenting a simplified N'-substituent (methyl vs. tolyl), making it a minimal pharmacophore probe for SAR deconvolution.

Urease inhibition Structure–activity relationship β-Glucuronidase

Authenticated Spectral Identity: 2 NMR Spectra Plus FTIR Enable Unambiguous Structural Confirmation for Procurement Quality Control

N-(3-Methoxyphenyl)-N'-methylurea is represented in the Wiley KnowItAll Spectral Library by two NMR spectra (¹H and ¹³C, acquired in CDCl₃ at 297 K with TMS reference) and one FTIR spectrum (KBr wafer), with the original sample sourced from Aldrich Chemical Company [1]. This multi-modal spectral dataset provides verified reference data for identity confirmation upon receipt of purchased material. The exact mass (180.089878 g·mol⁻¹) and InChIKey (VWGWVAZNHXLHLG-UHFFFAOYSA-N) are cataloged, enabling cross-validation by HRMS [1][2]. In contrast, the des-methyl analog N-(3-methoxyphenyl)urea (CAS 139-77-5) has limited curated spectral reference data in major public repositories, and the para isomer 1-(4-methoxyphenyl)-3-methylurea lacks equivalent multi-spectral coverage in the Wiley library [3]. Commercially, the target compound is supplied at ≥95% purity with long-term storage specified at cool, dry conditions (AKSci) and is classified as non-hazardous for DOT/IATA transport, simplifying logistics relative to certain halogenated phenylurea analogs .

Spectroscopic characterization Quality assurance Structural confirmation

Optimal Application Scenarios for N-(3-Methoxyphenyl)-N'-methylurea (CAS 23138-98-9) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Minimal Pharmacophore Probe for Urease and β-Glucuronidase Inhibitor Development

SAR data from Mustafa et al. (2014) demonstrate that the meta-methoxyphenyl substructure consistently confers the highest enzyme inhibition potency across multiple 1,3-disubstituted urea series [1]. N-(3-Methoxyphenyl)-N'-methylurea strips this validated pharmacophore to its minimal form — replacing the bulky N'-tolyl group with a methyl substituent — enabling systematic SAR exploration of the N'-position without confounding steric or lipophilic contributions from a second aromatic ring. Its TPSA of 50.4 Ų and XLogP3 of 1.3 place it within lead-like physicochemical space favorable for further optimization [2]. Researchers can use this compound as a core scaffold for parallel library synthesis, varying the N'-substituent while retaining the potency-conferring meta-methoxyphenyl anchor.

Physicochemical Probe for Positional Isomer Effects on Membrane Permeability

The quantifiable XLogP3 difference of +0.2 log units between the meta isomer (XLogP3 = 1.3) and para isomer (XLogP3 = 1.1), despite identical molecular formula and TPSA, makes this pair an informative tool set for studying how subtle regiochemical changes influence passive membrane diffusion, logD, and cellular uptake [1][2]. The meta isomer's TPSA of 50.4 Ų — below the 60 Ų CNS-permeability threshold — further supports its use in permeability-focused assays such as PAMPA or Caco-2 monolayer transport studies, where the para isomer and des-methyl analog serve as matched comparators [1][2].

Synthetic Intermediate for Unsymmetrical Urea Libraries via Isocyanate or Carbamoyl Chloride Coupling

As an N-aryl-N'-methylurea with a free NH at the N'-position and a meta-methoxyphenyl group at N, the compound serves as a versatile intermediate for constructing more complex unsymmetrical 1,3-disubstituted ureas through further N'-alkylation or N'-acylation [1]. The synthetic route parallels that reported by Mustafa et al. (2014), where analogous m-methoxyphenyl ureas were prepared from isocyanates and amines under mild conditions [1]. The authenticated spectral fingerprint (¹H NMR, ¹³C NMR, FTIR) provides reliable reference data for monitoring reaction progress and confirming product identity during derivatization [3]. Commercially available at 95% purity with non-hazardous shipping classification, it presents lower procurement barriers than many halogenated phenylurea intermediates .

Computational Chemistry: Benchmark Compound for Meta-Substituent Electronic Parameter Calibration

The well-defined meta-methoxy substitution pattern, combined with the N'-methylurea framework, provides a structurally simple yet electronically informative system for calibrating computational models of substituent effects (Hammett σₘ for OCH₃ = +0.12) on urea NH acidity, hydrogen-bonding propensity, and conformational preferences. The availability of high-quality experimental NMR data (CDCl₃, 297 K) enables direct validation of DFT-predicted chemical shifts and coupling constants [1]. The presence of both a hydrogen-bond-donating urea NH and a hydrogen-bond-accepting methoxy oxygen in a defined spatial relationship makes this compound a useful test case for solvation free-energy calculations and pharmacophore model development.

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